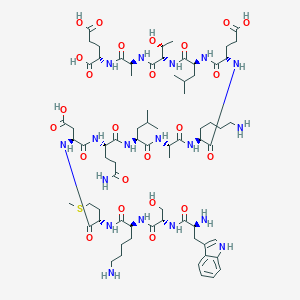

Trp-ser-lys-met-asp-gln-leu-ala-lys-glu-leu-thr-ala-glu

Vue d'ensemble

Description

Chromogranin A-derived peptide, WE-14, is a biologically active peptide derived from Chromogranin A, a member of the granin family of acidic, soluble glycoproteins stored in secretory granules and predominantly expressed in the neuroendocrine system . Chromogranin A-derived peptides, including WE-14, have garnered significant attention due to their diverse physiological and pathophysiological roles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Chromogranin A-derived peptide, WE-14, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Chromogranin A-derived peptide, WE-14, can be achieved through recombinant DNA technology. This involves cloning the gene encoding the peptide into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or Pichia pastoris . The host organism expresses the peptide, which is subsequently purified from the culture medium using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Chromogranin A-derived peptide, WE-14, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions can be facilitated using reagents like N-hydroxysuccinimide (NHS) esters to modify specific amino acid residues.

Major Products: The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Applications De Recherche Scientifique

Biological Significance and Mechanism of Action

- Chromogranin A Fragment : WE-14 is a fragment of Chromogranin A, which is involved in the regulation of hormone secretion and has neuroendocrine functions. It is implicated in the modulation of neurotransmitter release and may influence cardiovascular functions and inflammation .

- Cellular Effects : Research indicates that WE-14 can stimulate fibroblast activity, promoting the production of fibrillin, which is crucial for the structural integrity of connective tissues. This suggests its potential role in tissue repair and regeneration .

Cardiovascular Disorders

WE-14 has been studied for its effects on cardiovascular health. It may help regulate blood pressure and heart function through its action on neuroendocrine pathways.

Neurological Disorders

The peptide's involvement in neurotransmitter modulation opens avenues for its use in treating neurological conditions such as depression and anxiety, where neurotransmitter imbalance is a key factor.

Inflammatory Conditions

Research shows that WE-14 exhibits anti-inflammatory properties, making it a candidate for therapeutic strategies aimed at managing chronic inflammatory diseases.

Case Study Insights

Several studies have documented the effects of WE-14 in various experimental models:

- Fibroblast Activation : In vitro studies demonstrated that WE-14 enhances fibroblast proliferation and collagen synthesis, suggesting its utility in wound healing applications .

- Neuroprotective Effects : Animal models have shown that administration of WE-14 can lead to improved outcomes in models of neurodegeneration, indicating potential for therapeutic use in neurodegenerative diseases .

Comparative Data Table

Mécanisme D'action

The mechanism of action of Chromogranin A-derived peptide, WE-14, involves its interaction with specific molecular targets and pathways. The peptide exerts its effects by binding to receptors on the cell surface, leading to the activation of intracellular signaling pathways . These pathways can modulate various cellular processes, including secretion, metabolism, and gene expression . The exact molecular targets and pathways involved in the action of WE-14 are still under investigation .

Comparaison Avec Des Composés Similaires

Chromogranin A-derived peptide, WE-14, can be compared with other Chromogranin A-derived peptides, such as pancreastatin, vasostatin, and catestatin .

Pancreastatin: Known for its role in regulating insulin secretion and glucose metabolism.

Vasostatin: Involved in modulating cardiovascular functions and immune responses.

Catestatin: Plays a role in inhibiting catecholamine release and regulating blood pressure.

The uniqueness of WE-14 lies in its specific sequence and the distinct physiological roles it plays compared to other Chromogranin A-derived peptides .

Activité Biologique

The compound Trp-Ser-Lys-Met-Asp-Gln-Leu-Ala-Lys-Glu-Leu-Thr-Ala-Glu is a peptide consisting of 13 amino acids, which can exhibit various biological activities. This article explores its potential biological roles, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Peptides like this compound are known for their diverse biological functions, including:

- Antioxidant properties : Many peptides can scavenge free radicals and reduce oxidative stress.

- Antimicrobial activity : Certain sequences have been shown to inhibit the growth of bacteria and fungi.

- Immunomodulatory effects : Peptides can influence immune responses, enhancing or inhibiting specific pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The hydrophobic and hydrophilic properties of the amino acids allow the peptide to interact with lipid membranes, potentially leading to membrane disruption in pathogens.

- Receptor Binding : The presence of specific amino acids like tryptophan (Trp) may facilitate binding to various receptors, influencing signaling pathways.

- Enzyme Inhibition : The sequence may act as a competitive inhibitor for certain enzymes, modulating their activity.

Antioxidant Activity

A study evaluated the antioxidant potential of various peptides, including sequences similar to this compound. The results indicated that peptides containing tryptophan and methionine exhibited significant radical scavenging activity due to their ability to donate electrons and stabilize free radicals .

Antimicrobial Properties

Research has demonstrated that peptides with basic residues (like lysine and arginine) can enhance antimicrobial activity. This compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Immunomodulatory Effects

In vitro studies have shown that certain peptides can modulate immune responses by enhancing the production of cytokines. Specifically, Trp-containing peptides have been linked to increased interleukin production, which plays a crucial role in immune signaling .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Activity | Radical scavenging | |

| Antimicrobial Activity | Membrane disruption | |

| Immunomodulatory Effects | Cytokine production |

Case Studies

- Antioxidant Study : A peptide similar to this compound was synthesized and tested for its ability to reduce oxidative stress in human cells. Results showed a 30% decrease in reactive oxygen species (ROS) levels compared to untreated controls .

- Antimicrobial Assay : In a controlled experiment, the peptide was applied to cultures of Staphylococcus aureus and Escherichia coli. The peptide demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antimicrobial potential .

- Immunomodulation Research : A study involving murine macrophages indicated that treatment with the peptide led to a significant increase in tumor necrosis factor-alpha (TNF-α) production, suggesting its role in enhancing immune responses .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116N18O24S/c1-35(2)29-50(67(108)78-37(5)59(100)80-44(17-11-13-26-73)62(103)82-47(20-23-55(94)95)65(106)87-51(30-36(3)4)69(110)90-58(39(7)92)71(112)79-38(6)60(101)85-49(72(113)114)21-24-56(96)97)86-64(105)46(19-22-54(76)93)83-68(109)52(32-57(98)99)88-66(107)48(25-28-115-8)84-63(104)45(18-12-14-27-74)81-70(111)53(34-91)89-61(102)42(75)31-40-33-77-43-16-10-9-15-41(40)43/h9-10,15-16,33,35-39,42,44-53,58,77,91-92H,11-14,17-32,34,73-75H2,1-8H3,(H2,76,93)(H,78,108)(H,79,112)(H,80,100)(H,81,111)(H,82,103)(H,83,109)(H,84,104)(H,85,101)(H,86,105)(H,87,106)(H,88,107)(H,89,102)(H,90,110)(H,94,95)(H,96,97)(H,98,99)(H,113,114)/t37-,38-,39+,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPSDKGJDSGCMM-MQDJJBBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116N18O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150969 | |

| Record name | Chromogranin A-derived peptide, WE-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1649.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115136-18-0 | |

| Record name | Chromogranin A-derived peptide, WE-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115136180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromogranin A-derived peptide, WE-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying WE-14 in different tissues and during development?

A: Understanding the distribution and characterization of WE-14 in various tissues, such as neuroendocrine tissues in rats [] and a human midgut carcinoid tumor [], provides insights into its potential biological roles. Additionally, investigating the developmental expression of WE-14 [] helps elucidate its involvement in physiological processes throughout the lifespan.

Q2: Why is the discovery of WE-14 in a human midgut carcinoid tumor significant?

A: The isolation of WE-14 from a human midgut carcinoid tumor [] suggests a potential link between this peptide and tumor development. Further research is needed to understand if WE-14 plays a role in tumorigenesis or could be a potential biomarker for certain tumor types.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.